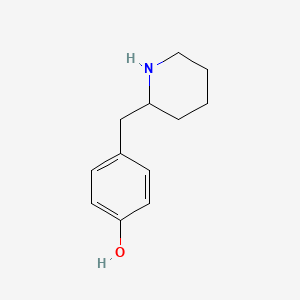

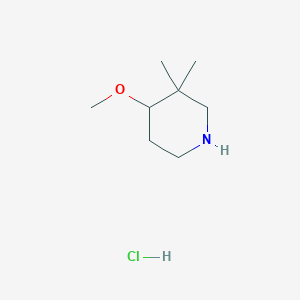

4-(Piperidin-2-ylmethyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They have been synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various catalysts have been employed in these reactions, such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Physical And Chemical Properties Analysis

4-(Piperidin-2-ylmethyl)phenol is a white crystalline powder that is soluble in organic solvents, including methanol, ethanol, and chloroform, and slightly soluble in water.科学的研究の応用

Experimental and Theoretical Studies

Studies have focused on synthesizing and analyzing the structural properties of alkylaminophenol compounds related to 4-(Piperidin-2-ylmethyl)phenol. These compounds exhibit high antioxidant values, suggesting potential as biologically active drugs. Theoretical data, including density functional theory (DFT) and Hartree-Fock (HF) methods, support experimental analyses, indicating compatibility between theoretical and experimental values. This research underscores the compound's potential in pharmacological applications due to its antioxidant properties (Ulaş, 2020).

Biological Activity and DNA Interactions

Innovative compounds, including derivatives of 4-(Piperidin-2-ylmethyl)phenol, have been synthesized for potential use in photodynamic therapy and as DNA cleaving agents. These compounds demonstrate significant DNA cleavage effects under irradiation, highlighting their potential in medical research, particularly in cancer therapy through photodynamic processes (Özel et al., 2019).

Material Science Applications

The electrochemical oxidation of related compounds has been explored for the synthesis of highly conjugated bisindolyl-p-quinone derivatives. These derivatives have unique regioselectivity and good yields, indicating potential applications in material science, particularly in developing novel conductive materials and sensors (Amani et al., 2012).

Antimalarial Research

Mannich base derivatives of 4-[7-Chloro(and 7-trifluoromethyl)quinolin-4-ylamino]phenols have been synthesized and tested for antimalarial activity. These studies reveal the compound's effectiveness against Plasmodium falciparum, providing insights into developing new antimalarial agents (Barlin et al., 1994).

Corrosion Inhibition

Research into benzimidazole derivatives, including those related to 4-(Piperidin-2-ylmethyl)phenol, has shown their effectiveness as corrosion inhibitors. These compounds provide significant protection for metals in acidic environments, suggesting applications in industrial maintenance and preservation (Yadav et al., 2016).

作用機序

Target of Action

4-(Piperidin-2-ylmethyl)phenol, also known as PMPP, is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . They are particularly noted for their potential in the treatment of HIV, acting as antagonists to the chemokine receptor CCR5 . The CCR5 receptor is an essential co-receptor in the process of HIV-1 entry .

Mode of Action

The mode of action of PMPP, like other piperidine derivatives, involves interaction with its target, the CCR5 receptor. All CCR5 antagonists, including PMPP, contain one basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction inhibits the ability of HIV-1 to enter cells, thereby acting as a form of treatment for the virus .

Biochemical Pathways

The biochemical pathways affected by PMPP are those involving the CCR5 receptor. By acting as an antagonist to this receptor, PMPP can prevent the entry of HIV-1 into cells . This has downstream effects on the progression of HIV, potentially slowing the development of AIDS and improving response to treatment .

Pharmacokinetics

Piperidine derivatives are generally known for their wide range of biological activities and their importance in drug design .

Result of Action

The result of PMPP’s action as a CCR5 antagonist is the prevention of HIV-1 entry into cells . This can slow the progression of HIV, potentially delaying the onset of AIDS and improving the efficacy of treatment .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .

特性

IUPAC Name |

4-(piperidin-2-ylmethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-4-10(5-7-12)9-11-3-1-2-8-13-11/h4-7,11,13-14H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPJAOZGRNAHFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-2-ylmethyl)phenol | |

CAS RN |

782406-03-5 |

Source

|

| Record name | 4-[(piperidin-2-yl)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide](/img/structure/B2840374.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2840380.png)

![7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2840383.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2840384.png)

![1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2840389.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2840392.png)